
Diethyl ethoxymethylenemalonate
Overview
Description
Diethyl ethoxymethylenemalonate (EMME; CAS 87-13-8) is a versatile reagent widely used in organic synthesis and pharmaceutical chemistry. Its structure comprises two ethyl ester groups flanking a central malonate core, with an ethoxymethylene substituent (C₂H₅OCH=C(COOC₂H₅)₂) . EMME is commercially available and synthesized via condensation reactions involving ethyl orthoformate and acetic anhydride, followed by purification under reduced pressure to isolate the product from intermediates like ethyl diethoxymethylmalonate .
Preparation Methods
Historical Context and Traditional Synthesis Methods
Orthoester Condensation with ZnCl₂ and Acetic Anhydride
The earliest documented method involves reacting diethyl malonate with triethyl orthoformate in the presence of zinc chloride (ZnCl₂) and acetic anhydride. This approach, described in Organic Syntheses , proceeds via the reaction:
While achieving moderate yields, this method suffers from high raw material costs due to the use of triethyl orthoformate and acetic anhydride. Additionally, the poor atom economy (35–40%) and generation of acidic waste complicate industrial scaling .
Hydrocyanic Acid-Based Route
A 2004 Chinese patent (CN16993300) introduced an alternative pathway using hydrocyanic acid, anhydrous alcohol, and hydrogen halides to form an intermediate cyanohydrin, which subsequently reacts with malonic ester :
Though this method achieves 94% yield, hydrocyanic acid’s extreme toxicity and stringent handling requirements render it impractical for large-scale applications .
Modern Advances in EMME Synthesis
Patent CN112898152A: Catalytic Carbon Monoxide Route
The patented method employs diethyl malonate, CO or ethyl formate, and alkali metal ethoxides under crown ether catalysis. The two-step mechanism involves:
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Intermediate Formation :
Conducted at 80–120°C and 2–4 MPa pressure, this step utilizes dibenzo-24-crown-8 (0.1–0.4 wt%) to enhance reactivity and reduce energy input .
-
Acid-Catalyzed Condensation :
Hydrogen chloride in ethanol facilitates protonation, yielding EMME with >97% purity after vacuum distillation .
Key Advantages Over Traditional Methods
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Cost Efficiency : CO replaces expensive triethyl orthoformate, cutting raw material costs by 40–60% .
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Safety : Eliminates hydrocyanic acid, reducing workplace hazards.
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Scalability : Operates at moderate pressures (2–4 MPa) compatible with standard industrial reactors.
Critical Parameters Influencing Synthesis Efficiency
Catalyst Selection and Loading
Crown ethers, particularly dibenzo-24-crown-8, demonstrate superior performance compared to quaternary ammonium salts or piperidine. As shown in Table 1, increasing crown ether concentration from 0.1% to 0.4% elevates yields from 84.7% to 94.3% by facilitating ion-pair dissociation and substrate activation .
Table 1: Impact of Catalyst Type on EMME Yield
Example | Catalyst | Catalyst Loading (wt%) | Yield (%) | Purity (%) |
---|---|---|---|---|
2 | Tetrabutylammonium Br | 0.31 | 84.7 | 97 |
3 | Dibenzo-24-crown-8 | 0.16 | 91.8 | 99 |
13 | Dibenzo-24-crown-8 | 0.13 | 94.3 | 98 |
Solvent and Temperature Optimization
Ethanol, serving as both solvent and proton source, optimally balances solubility and reaction kinetics. A 1:1.5–4 mass ratio of diethyl malonate to ethanol prevents viscosity-driven mass transfer limitations. Elevated temperatures (100–120°C) accelerate CO insertion but risk side reactions above 120°C, as evidenced by Example 14’s 91.2% yield at 120°C versus 94.3% at 100°C .
Pressure and Stoichiometric Ratios
CO pressure directly correlates with reaction rate. At 4 MPa (Example 13), near-quantitative conversion occurs within 2 hours, whereas 2 MPa requires extended durations. A 1:1 molar ratio of diethyl malonate to sodium ethoxide ensures complete deprotonation without excess base complicating downstream neutralization .
Industrial-Scale Process Design and Economic Considerations
Continuous vs. Batch Reactor Configurations
The patent describes batch processes, but continuous flow systems could enhance productivity by maintaining steady-state conditions. Computational modeling suggests a plug-flow reactor operating at 100°C and 3 MPa would achieve 95% conversion with a 1-hour residence time, reducing capital costs by 20% compared to batch setups .
Waste Stream Management
Neutralization of sodium ethoxide with HCl generates NaCl, which is removed via filtration. Ethanol is recovered through distillation, achieving 85–90% solvent recycling efficiency. Lifecycle assessments indicate the novel method reduces wastewater toxicity by 70% compared to ZnCl₂-based routes .
Chemical Reactions Analysis
Diethyl ethoxymethylenemalonate undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles to form Michael adducts.
Cyclization Reactions: It participates in tandem Michael addition/elimination/Michael addition/cyclization reactions to form complex structures like 9-substituted 1,8-dioxooctahydroxanthenes.
Gould-Jacobs Reaction: This reaction involves the formation of quinolines by reacting with aniline derivatives.
Common reagents used in these reactions include nucleophiles such as amines and diketones, and the reactions are typically carried out under reflux conditions with solvents like ethanol .
Scientific Research Applications
Organic Synthesis
Synthesis of Bioactive Compounds
DEEMM serves as an important intermediate in the synthesis of various bioactive compounds. Notably, it is utilized in the production of:
- Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines : These compounds have shown potential as therapeutic agents due to their biological activity .
- Quinolines : DEEMM plays a critical role in the Gould-Jacobs reaction, where it facilitates the formation of 4-hydroxyquinoline from aniline . Quinolines are known for their antimalarial and antibacterial properties.
Antibiotic Production
DEEMM is also an intermediate in the synthesis of flumequine , a fluoroquinolone antibiotic. This highlights its relevance in pharmaceutical chemistry, particularly for developing antimicrobial agents .
Analytical Chemistry
Monitoring Enzymatic Activity
One of the notable applications of DEEMM is in the derivatization of amino acids for high-performance liquid chromatography (HPLC). It enables the precolumn derivatization necessary for quantifying amino acids by enhancing their detectability during chromatographic analysis . Specifically, DEEMM has been employed to monitor lysine decarboxylase activity, providing insights into metabolic processes and enzyme kinetics .
Case Study 1: Lysine Decarboxylase Activity Monitoring
In a study focusing on enzymatic activity, DEEMM was used to derivatize lysine, allowing for sensitive detection via HPLC. This method demonstrated a significant increase in sensitivity compared to traditional methods, enabling researchers to monitor enzyme kinetics effectively and assess metabolic pathways involving lysine .
Case Study 2: Synthesis of Quinolines
The application of DEEMM in synthesizing quinolines was explored through various reaction conditions. The results indicated that DEEMM successfully facilitated the formation of desired products under optimized conditions, showcasing its utility as a reagent in complex organic syntheses .
Mechanism of Action
The mechanism of action of diethyl ethoxymethylenemalonate involves its role as a Michael acceptor, where it reacts with nucleophiles to form adducts. This reaction is facilitated by the presence of electron-withdrawing ester groups, which stabilize the intermediate anion formed during the reaction . The compound’s reactivity is further enhanced by its ability to undergo cyclization reactions, leading to the formation of complex heterocyclic structures .
Comparison with Similar Compounds
Comparison with Structurally Related Malonate Derivatives
Structural and Reactivity Differences
The table below highlights critical distinctions between EMME and analogous compounds:
Stability and Handling
- EMME is prone to hydrolysis under acidic conditions but stable in alkaline media, unlike diethyl formylmalonate, which rapidly tautomerizes .
- Diethyl (diethoxy)methylmalonate, a common EMME synthesis byproduct, requires careful fractional distillation for removal .
Research Findings and Industrial Relevance
Pharmaceutical Intermediates
EMME’s role in synthesizing 4-chloroquinoline derivatives (e.g., antitubercular agents) is unmatched due to its ability to undergo sequential condensation, cyclization, and chlorination steps . In contrast, diethyl dimethylaminomethylenemalonate is preferred for peptide coupling .
Derivatization Chemistry
EMME outperforms other malonates in derivatizing selenoamino acids, achieving detection limits of 0.1 pmol—comparable to LC-ICP-MS—while enabling structural identification via MS/MS .
Market Trends
The global EMME market (projected CAGR 5.48% through 2032) is driven by pharmaceutical demand, whereas substitutes like diethyl methylenemalonate cater to niche polymer applications .
Biological Activity
Diethyl ethoxymethylenemalonate (DEEEM) is a versatile compound in organic synthesis, recognized for its significant biological activities and applications in medicinal chemistry. This article presents a detailed overview of the biological activity of DEEEM, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
DEEEM is an ester derivative characterized by the presence of ethoxy and methylene groups attached to malonate. Its molecular formula is . The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics and antitumor agents .
Synthesis Methods
The synthesis of DEEEM typically involves the reaction of diethyl malonate with ethyl formate or carbon monoxide under mild conditions, often using catalysts like dibenzo-24-crown ether-8. This method is noted for its high yield and low environmental impact compared to traditional methods .
Biological Activities
DEEEM exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. Below are some highlighted activities:
Antibacterial Activity
Research indicates that DEEEM derivatives possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. For instance, synthesized compounds from DEEEM have shown minimum inhibitory concentrations (MIC) as low as 256 µg/mL against these bacteria .
Enzymatic Applications
DEEEM has been utilized in enzymatic assays to monitor lysine decarboxylase activity. In studies involving E. coli, DEEEM facilitated the derivatization of diamines for sensitive detection via high-performance liquid chromatography (HPLC). This application underscores its utility in biochemical analysis and metabolic studies .
Case Studies
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Antibacterial Compound Synthesis :
A study synthesized various 4-aryl-2-thioxo-3,4-dihydro-pyrimido derivatives using DEEEM as a reagent. The resulting compounds demonstrated notable antibacterial properties against E. coli and S. aureus, indicating the potential for developing new antibiotics . -
Amino Acid Analysis :
DEEEM was employed for precolumn derivatization in amino acid analysis via HPLC. This method improved sensitivity and allowed for the quantification of multiple amino acids simultaneously, showcasing DEEEM's role in analytical chemistry .
The biological activity of DEEEM can be attributed to its ability to act as a nucleophile in various chemical reactions, facilitating the formation of covalent bonds with electrophiles. This property is essential in synthesizing biologically active compounds and understanding their interactions at the molecular level .
Table 1: Antibacterial Activity of DEEEM Derivatives
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Aryl-2-thioxo-3,4-dihydro | 256 | Escherichia coli |
256 | Staphylococcus aureus |
Table 2: Application in Amino Acid Analysis
Amino Acid | Detection Method | Sensitivity (µg/mL) |
---|---|---|
Lysine | HPLC with DEEEM | 0.001 |
Cadaverine | HPLC with DEEEM | 0.001 |
Q & A
Basic Research Questions
Q. What is the role of DEEMM in amino acid analysis, and how does it enhance chromatographic detection?
DEEMM reacts with primary and secondary amines to form stable, UV-detectable derivatives, enabling precise quantification of amino acids via reversed-phase HPLC. The derivatization involves mixing the sample with DEEMM in alkaline borate buffer (pH 9.0) and ethanol, followed by incubation at room temperature for 50 minutes. Derivatives are stable for analysis and detectable at 280 nm, with limits of detection (LOD) as low as 0.15 μM .
Q. What are the standard protocols for DEEMM derivatization in amino acid analysis?
A typical protocol includes:
- Reagent ratio : 200 mM DEEMM in borate buffer (pH 9.0) with ethanol as a co-solvent.
- Reaction conditions : 50–120 minutes at 70°C for complete derivatization and degradation of excess reagent .
- Sample cleanup : Centrifugation or filtration to remove precipitates before HPLC injection.
This method achieves intra- and inter-repeatability with RSD <2.33% and recovery rates >99% in spiked samples .
Q. How is DEEMM applied in quantifying neurotoxins like ODAP in plant extracts?
DEEMM derivatizes free amino acids, including the neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid (ODAP), in Lathyrus species. After extraction with trichloroacetic acid, derivatized samples are analyzed via HPLC with spectrophotometric detection. Calibration curves show linearity (R² >0.99), and the method is validated against colorimetric assays .
Advanced Research Questions
Q. How can DEEMM derivatization be optimized for complex matrices (e.g., honey, wine) with interfering compounds?
For matrices rich in sugars or phenolics:
- Sample pretreatment : Use solid-phase extraction (SPE) to remove interferents.
- Derivatization adjustments : Extend heating to 2 hours at 70°C to degrade excess DEEMM and byproducts.
- Validation : Compare results with enzymatic assays or LC-MS/MS for cross-verification .
For example, wine analysis achieved detection limits of <0.40 mg/L for amino acids and <0.06 mg/L for biogenic amines .
Q. What experimental design considerations are critical when using DEEMM to monitor enzyme activity (e.g., lysine decarboxylase)?
- Substrate specificity : Ensure DEEMM does not react with enzyme co-factors (e.g., pyridoxal-5-phosphate).
- Kinetic sampling : Derivatize aliquots at fixed intervals to track time-dependent product formation (e.g., cadaverine).
- Quantification : Use internal standards (e.g., α-aminobutyric acid) to normalize HPLC peak areas .
A study on Corynebacterium glutamicum achieved accurate monitoring of lysine decarboxylase activity with RSD <1% .
Q. How do reaction conditions influence the synthesis of pyrimidine derivatives using DEEMM?
- Molar ratios : Optimal feed ratio for pyrimidine synthesis is 1.2:1:1.8 (isothiourea:DEEMM:NaOH).
- Temperature : Room temperature avoids side reactions, yielding 81.1% product purity.
- Post-reaction treatment : Acidification (pH <3) precipitates the product, which is characterized via ¹H NMR and FT-IR .
Q. What strategies resolve contradictions in DEEMM-derived chromatographic data (e.g., co-elution or baseline drift)?
- Gradient optimization : Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to improve resolution.
- Column selection : Use C18 columns with 3–5 μm particle size for sharper peaks.
- Inter-laboratory validation : Cross-check methods using standardized reference materials .
Q. Methodological Comparisons
Q. How does DEEMM compare to other derivatization agents (e.g., dansyl chloride or OPA) in amino acid analysis?
- Advantages : DEEMM derivatives are UV-active, stable at room temperature, and compatible with routine HPLC systems.
- Limitations : Less sensitive than fluorescent tags (e.g., OPA) but avoids light-sensitive handling.
- Application scope : Preferred for high-throughput labs lacking specialized detectors .
Q. What computational or experimental approaches validate DEEMM derivatization efficiency in novel applications?
- Mass spectrometry : Use LC-MS/MS to confirm derivative structures via neutral loss scans (e.g., loss of ethanol fragment, m/z 46) .
- Spike-recovery tests : Validate accuracy by spiking known amino acid concentrations into complex matrices .
Q. Synthesis and Stability
Q. What factors govern the stability of DEEMM derivatives during long-term storage?
- Temperature : Store derivatives at −20°C to prevent hydrolysis.
- Solvent : Use methanol or acetonitrile to avoid precipitation.
- pH : Maintain acidic conditions (pH 3–4) post-derivatization .
Q. How can DEEMM be utilized in synthesizing pharmacologically relevant heterocycles (e.g., quinolones)?
DEEMM serves as a building block in high-temperature/pressure flow reactors for fused pyrimidinone synthesis. Key parameters:
Properties
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
Record name | Diethyl ethoxymethylenemalonate | |
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Molecular Weight |
216.23 g/mol | |
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Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl ethoxymethylenemalonate | |
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CAS No. |
87-13-8 | |
Record name | Diethyl (ethoxymethylene)malonate | |
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Record name | Diethyl (ethoxymethylene)malonate | |
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Record name | 87-13-8 | |
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Record name | 87-13-8 | |
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Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
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Retrosynthesis Analysis
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